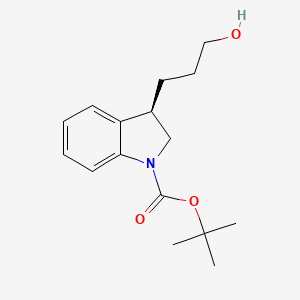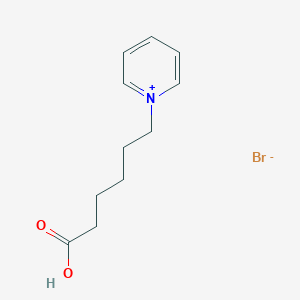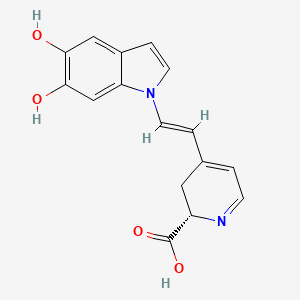![molecular formula C8H7F3N2O3 B12939376 5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group, a pyrazole ring, and an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-carbonylsubstituted 2H-azirines with diazocarbonyl compounds in the presence of Rh(II) catalysts can yield the desired oxazine compound . Another approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of suitable catalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of environmentally friendly processes to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl or aryl halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and oxazine rings contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl and pyrazole moieties but lacks the oxazine ring.
6-(Pyrimidin-2-ylthio)-4-thioxo-5,6-dihydro-4H-1,3-oxazine-5,6-dicarboxylates: These compounds contain the oxazine ring but differ in the substituents and overall structure.
Uniqueness
5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid is unique due to its combination of the trifluoromethyl group, pyrazole ring, and oxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7F3N2O3 |
|---|---|
Peso molecular |
236.15 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)5-1-2-13-6(16-5)3-4(12-13)7(14)15/h3,5H,1-2H2,(H,14,15) |
Clave InChI |
XLYLVWPURZADBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC(=N2)C(=O)O)OC1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


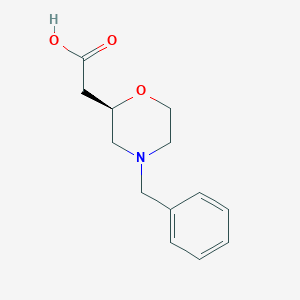
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
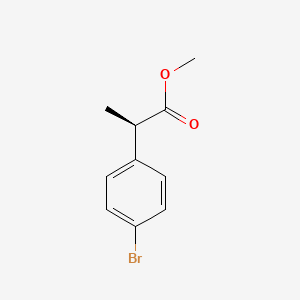
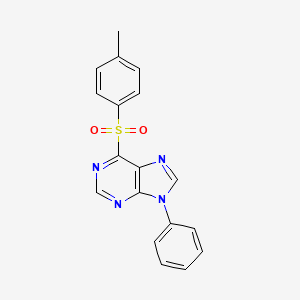

![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
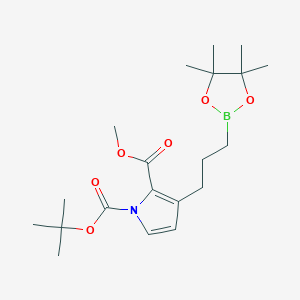
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
